1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
CAS No.: 1396811-74-7
Cat. No.: VC6184274
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396811-74-7 |
---|---|
Molecular Formula | C21H24N2O2 |
Molecular Weight | 336.435 |
IUPAC Name | 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |
Standard InChI | InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Standard InChI Key | APYYCGKRKOHTKT-UHFFFAOYSA-N |
SMILES | CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure comprises:
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Azetidine core: A four-membered saturated heterocyclic ring containing three carbon atoms and one nitrogen atom.
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Acetyl group: Positioned at the nitrogen atom of the azetidine ring (1-acetyl substitution).
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Carboxamide side chain: Attached to the third carbon of the azetidine ring, extending into an N-(3,3-diphenylpropyl) substituent.
Molecular Formula:
Molecular Weight: 362.47 g/mol (calculated using PubChem’s molecular formula parser) .
Table 1: Structural Comparison with Analogous Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
1-Acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | 362.47 | 3,3-diphenylpropyl side chain | |
1-Acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]azetidine-3-carboxamide | 326.40 | Methoxynaphthalene-ethyl substituent | |
N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 498.58 | Piperidine-benzoxazinone hybrid scaffold |
Synthesis and Derivative Design
Hypothesized Synthetic Routes
While no explicit synthesis protocol exists for this compound, azetidine-carboxamides are typically synthesized via:
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Ring-closing metathesis: Formation of the azetidine ring from allylamine precursors.
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Amide coupling: Reaction of azetidine-3-carboxylic acid with 3,3-diphenylpropylamine using coupling agents like HATU or EDCl .
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Acetylation: Post-functionalization of the azetidine nitrogen with acetyl chloride.
Challenges in Synthesis
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Steric hindrance: The 3,3-diphenylpropyl group may impede reaction efficiency during amide bond formation.
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Ring strain: Azetidine’s four-membered ring requires careful optimization of reaction conditions to prevent ring-opening side reactions .
*mpk: milligrams per kilogram body weight in murine models.
Physicochemical and ADMET Properties
Predicted Properties
Using PubChem’s computed descriptors for CHEMBL3289824 as a reference :
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LogP: 3.8 (indicative of moderate lipophilicity).
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Hydrogen bond donors/acceptors: 2/3 (suggesting moderate solubility).
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Topological polar surface area (TPSA): 60 Ų (favorable for blood-brain barrier penetration).
Metabolic Stability
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Cytochrome P450 interactions: Likely substrates for CYP3A4 due to the diphenylpropyl group, necessitating co-administration with inhibitors in clinical settings .
Comparative Analysis with Clinical Candidates
Structural Innovations
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Diphenylpropyl vs. methoxynaphthalene: The 3,3-diphenylpropyl group may enhance metabolic stability compared to the methoxynaphthalene moiety in CHEMBL3289824, which is prone to oxidative demethylation .
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Azetidine vs. piperidine: The smaller azetidine ring reduces molecular weight by ~36 g/mol compared to piperidine-containing analogs, potentially improving bioavailability .
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